N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group and an ethylbenzimidazolyl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclopentyl intermediate, which is then reacted with an ethylbenzimidazole derivative. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclopentyl)-2-[1-(1-methylbenzimidazol-2-yl)ethylamino]acetamide
- N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)propylamino]acetamide
Uniqueness
N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyanocyclopentyl group with an ethylbenzimidazole moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-24-16-9-5-4-8-15(16)22-18(24)14(2)21-12-17(25)23-19(13-20)10-6-7-11-19/h4-5,8-9,14,21H,3,6-7,10-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFPTXOCAIGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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